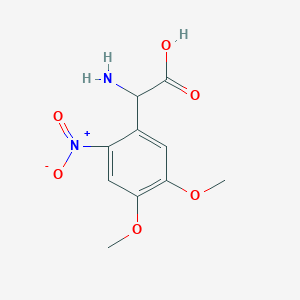

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c1-17-7-3-5(9(11)10(13)14)6(12(15)16)4-8(7)18-2/h3-4,9H,11H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJSOFHQWFRHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697494 |

Source

|

| Record name | Amino(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241155-20-4 |

Source

|

| Record name | Amino(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid: A Key Photolabile Precursor for Neuroscience Research

Introduction: Unlocking Neuronal Circuits with Light

In the intricate and dynamic landscape of the brain, understanding the precise timing and location of neurotransmitter release is paramount to deciphering neural circuit function. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, plasticity, and nearly all aspects of brain function[1][2]. To probe the complexities of glutamatergic signaling, researchers require tools that offer exquisite spatiotemporal control. 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, a key component of the "caged" glutamate derivative often referred to as MDNI-glutamate, has emerged as a powerful asset in this endeavor. This photolabile, or "caged," compound provides an elegant solution for the controlled release of glutamate using light, a technique known as photostimulation or "uncaging."

This technical guide provides a comprehensive overview of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, from its chemical synthesis and physicochemical properties to its application in cutting-edge neuroscience research. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photostimulation to unravel the mysteries of the brain.

Chemical Properties and Structure

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, also known as 2-(4,5-dimethoxy-2-nitrophenyl)glycine, is a non-proteinogenic amino acid. Its structure is characterized by a phenyl ring substituted with two methoxy groups, a nitro group, and an aminoacetic acid moiety. The presence of the ortho-nitrobenzyl group is the key to its photosensitivity. This chromophore absorbs light, leading to a chemical rearrangement that ultimately liberates the glutamate molecule.

| Property | Value | Source |

| Molecular Formula | C10H12N2O6 | [3] |

| Molecular Weight | 256.21 g/mol | [3] |

| CAS Number | 241155-20-4 | [3] |

| Appearance | Pale yellow to yellow crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in aqueous solutions, particularly at neutral pH | Inferred from application in biological experiments |

| pKa | ~2 (carboxylic acid), ~9 (amino group) | Estimated based on amino acid structures |

Synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid

The synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a multi-step process that requires careful control of reaction conditions. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found, a chemically sound synthetic route can be constructed based on established organic chemistry principles and published syntheses of similar compounds. The following is a representative, illustrative protocol.

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 3,4-Dimethoxyphenylacetic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3,4-dimethoxyphenylacetic acid to concentrated nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture into a beaker of ice water.

-

Collect the resulting precipitate, 4,5-dimethoxy-2-nitrophenylacetic acid, by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and then dry the product.

Step 2: α-Bromination of 4,5-Dimethoxy-2-nitrophenylacetic Acid

-

In a flask protected from light, dissolve the 4,5-dimethoxy-2-nitrophenylacetic acid in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude α-bromo-4,5-dimethoxy-2-nitrophenylacetic acid.

Step 3: Amination of α-Bromo-4,5-dimethoxy-2-nitrophenylacetic Acid

-

Dissolve the crude α-bromo intermediate in a suitable solvent such as a mixture of water and dichloromethane.

-

Add an ammonia source, such as aqueous ammonia or a protected amine, and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the amine.

-

Separate the aqueous and organic layers.

-

Neutralize the aqueous layer to precipitate the product, 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Purification

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Spectroscopic Characterization

The structure and purity of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid can be confirmed by various spectroscopic techniques. The following table provides expected spectroscopic data based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H), methoxy protons (6H, two singlets), α-proton (1H), and exchangeable amine and carboxylic acid protons. |

| ¹³C NMR | Aromatic carbons, methoxy carbons, α-carbon, and carboxylic carbon. |

| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2800 (C-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1520 and ~1340 (N-O stretches of nitro group), ~1200-1000 (C-O stretch of methoxy groups). |

| UV-Vis (in water) | Absorption maxima in the UV range, typically around 350 nm, due to the nitroaromatic chromophore. |

Mechanism of Photolysis: The "Uncaging" Process

The utility of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid as a "caged" compound lies in its ability to undergo a light-induced chemical transformation that releases the active molecule, in this case, glutamate. This process, known as photolysis or uncaging, is initiated by the absorption of a photon by the ortho-nitrobenzyl chromophore.

The generally accepted mechanism for the photolysis of ortho-nitrobenzyl compounds involves the following key steps:

-

Photoexcitation: Absorption of a photon promotes the nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the α-carbon of the amino acid). This forms an aci-nitro intermediate.

-

Rearrangement and Cyclization: The aci-nitro intermediate undergoes a series of rearrangements, often involving a cyclic intermediate.

-

Release of the Leaving Group: The final steps lead to the cleavage of the bond between the benzylic carbon and the amino group of the glutamate, releasing free glutamate.

-

Byproduct Formation: The ortho-nitrobenzyl moiety is converted into a nitrosobenzaldehyde derivative.

Application in Neuroscience: Two-Photon Uncaging of Glutamate

One of the most powerful applications of this caged compound is in two-photon laser scanning microscopy (2PLSM). Two-photon excitation allows for the precise uncaging of glutamate in a highly localized volume (on the order of a cubic micron), mimicking the spatial and temporal dynamics of synaptic transmission[4][5][6]. This technique has revolutionized the study of synaptic function and plasticity.

Experimental Workflow: Two-Photon Glutamate Uncaging in Brain Slices

The following is a generalized workflow for a typical two-photon uncaging experiment in acute brain slices.

Step-by-Step Experimental Protocol

-

Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF).

-

Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest under visual guidance (e.g., Dodt gradient contrast).

-

Caged Compound Application: Bath-apply the caged glutamate compound (e.g., MDNI-glutamate) to the recording chamber at a concentration typically in the low millimolar range.

-

Two-Photon Imaging and Uncaging:

-

Using a two-photon microscope, visualize the dendritic arbor of the patched neuron.

-

Identify a dendritic spine of interest for stimulation.

-

Position the uncaging laser beam (typically tuned to ~720 nm for nitrobenzyl-based cages) to a small spot adjacent to the spine head. .

-

Deliver a brief (e.g., 0.5-2 ms) laser pulse to uncage the glutamate.

-

-

Data Recording and Analysis:

-

Record the resulting excitatory postsynaptic potential (EPSP) or current (EPSC) with the patch-clamp amplifier.

-

If desired, simultaneously image the spine to monitor for any structural changes.

-

Repeat the uncaging stimulus at different locations or with different parameters to map synaptic inputs or induce synaptic plasticity.

-

Glutamate Receptor Signaling Pathway

The uncaged glutamate binds to and activates postsynaptic glutamate receptors, initiating a cascade of intracellular signaling events. The two main types of ionotropic glutamate receptors are AMPA receptors (AMPARs) and NMDA receptors (NMDARs).

Upon binding glutamate, AMPA receptors rapidly open, allowing sodium ions to enter the cell and causing a depolarization of the postsynaptic membrane[7][8][9]. If this depolarization is strong enough, it relieves the magnesium block of the NMDA receptor, which, upon glutamate binding, allows calcium ions to flow into the cell[7][8][9]. This rise in intracellular calcium is a critical trigger for the activation of downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), which are central to the induction of long-term potentiation (LTP) or long-term depression (LTD), the cellular correlates of learning and memory.

Conclusion and Future Directions

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a cornerstone of modern neuroscience research, enabling the precise optical control of glutamatergic signaling. Its use in two-photon uncaging experiments has provided unprecedented insights into the function of individual synapses and their role in neural computation and plasticity. As microscopy and laser technology continue to advance, the applications of this and other photolabile compounds will undoubtedly expand, allowing for even more sophisticated investigations into the workings of the brain. Future developments may focus on creating caged compounds with even greater two-photon cross-sections, faster release kinetics, and red-shifted absorption spectra to allow for deeper tissue penetration and reduced phototoxicity.

References

-

Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. Retrieved from [Link]

-

CUSABIO. (n.d.). Glutamatergic synapse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of the Glutamatergic System. In Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. Retrieved from [Link]

-

QIAGEN GeneGlobe. (n.d.). Glutamate Receptor Signaling. Retrieved from [Link]

-

Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 133-144. Retrieved from [Link]

-

Sathyanarayana, S., et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 9(9), 948–959. [Link]

-

Shepherd, G. M. G., & Svoboda, K. (2005). Circuit Mapping by UV Uncaging of Glutamate. Cold Spring Harbor Protocols, 2005(3). [Link]

-

Zito, K., & Scheuss, V. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 245-265). Humana, New York, NY. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. cusabio.com [cusabio.com]

- 3. echemi.com [echemi.com]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a specialized amino acid derivative that stands at the intersection of several key areas of chemical and pharmaceutical research. Its structure, featuring a nitrobenzyl moiety, suggests a strong potential for applications in photochemistry, particularly as a photolabile protecting group or "caged" compound. The presence of both an amino and a carboxylic acid group provides versatile handles for synthetic modifications, making it a valuable building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical structure, a proposed synthesis pathway, and its prospective applications in drug development and biomedical research, grounded in the established chemistry of its constituent functional groups.

Chemical Structure and Properties

The foundational aspect of understanding 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid lies in a thorough analysis of its molecular architecture.

Core Structure

The molecule is a derivative of glycine, the simplest amino acid, where one of the alpha-hydrogens is substituted with a 4,5-dimethoxy-2-nitrophenyl group. The key structural features include:

-

A chiral center at the alpha-carbon, indicating the potential for enantiomers with distinct biological activities.

-

A 2-nitrophenyl group , a well-known chromophore that can absorb UV light. This is the basis for its potential as a photolabile protecting group.[1][2]

-

Two methoxy groups on the phenyl ring, which are electron-donating and can influence the electronic properties and reactivity of the aromatic system.

-

An amino group and a carboxylic acid group , providing the characteristic zwitterionic properties of amino acids and offering sites for peptide bond formation or other derivatization.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 241155-20-4 | [3] |

| Molecular Formula | C10H12N2O6 | [3] |

| Molecular Weight | 256.21 g/mol | [3] |

| Density (Predicted) | 1.414 g/cm³ | [3] |

| XLogP3 | 1.9 | [3] |

| PSA (Polar Surface Area) | 128 Ų | [3] |

Synthesis Pathway

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 1,2-Dimethoxybenzene

-

To a cooled (0 °C) solution of 1,2-dimethoxybenzene in a suitable solvent such as acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated product, 1,2-dimethoxy-4-nitrobenzene, by filtration. Wash with water until the filtrate is neutral and dry the product.

Step 2: Formylation of 1,2-Dimethoxy-4-nitrobenzene

-

The introduction of a formyl group to yield 4,5-dimethoxy-2-nitrobenzaldehyde can be achieved through various methods, such as the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide.

Step 3: Strecker Synthesis

-

Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent (e.g., methanol).

-

Add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the aldehyde.

-

The resulting α-aminonitrile, 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile, can be isolated by extraction.

Step 4: Hydrolysis of the α-Aminonitrile

-

The α-aminonitrile is then subjected to hydrolysis under either acidic or basic conditions.

-

For acidic hydrolysis, refluxing the aminonitrile in concentrated hydrochloric acid will convert the nitrile group to a carboxylic acid, yielding the final product, 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.

-

The product can be purified by recrystallization.

Applications in Research and Drug Development

The unique chemical structure of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid opens up several avenues for its application, primarily centered around its photolabile nature and its identity as a non-canonical amino acid.

Photolabile Protecting Group ("Caged" Compounds)

The 2-nitrobenzyl group is a classic photolabile protecting group.[2] Upon irradiation with UV light, an intramolecular rearrangement occurs, leading to the cleavage of the bond connecting the protecting group to the protected molecule. This allows for the precise spatial and temporal release of a bioactive molecule.

This property makes 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid a prime candidate for:

-

Caged Neurotransmitters: By attaching this molecule to a neurotransmitter like glutamate or GABA, their release at specific synapses can be controlled with light, enabling detailed studies of neural circuits.

-

Controlled Drug Delivery: Therapeutic agents can be rendered inactive by conjugation with this photolabile group and activated only at the desired site of action by targeted light application.

-

Enzyme Inhibition Studies: It can be used to synthesize photoactivatable enzyme inhibitors, allowing for the study of enzyme function with high temporal resolution.[6]

Building Block in Peptide Synthesis

As a non-canonical amino acid, it can be incorporated into peptides to introduce unique structural and functional properties. The 2-nitrophenyl group can serve as a handle for further chemical modifications or as a photo-responsive element within the peptide chain.

Precursor for Heterocyclic Synthesis

The reduction of the nitro group to an amine can be followed by intramolecular cyclization to form various heterocyclic scaffolds.[6] These heterocyclic compounds are often of interest in medicinal chemistry due to their diverse biological activities. For instance, similar 2-nitrophenylacetic acid derivatives are precursors to quindoline, whose derivatives have been explored as enzyme inhibitors and anticancer agents.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid and its precursors.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid the formation of dust and aerosols.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Hazards: May cause respiratory irritation. Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

Conclusion

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a molecule with significant untapped potential in the fields of chemical biology and drug discovery. Its defining feature, the 2-nitrophenyl group, positions it as a valuable tool for photocaging applications, offering researchers the ability to control biological processes with light. Furthermore, its amino acid backbone provides a versatile platform for the synthesis of novel peptides and heterocyclic compounds. While further research is needed to fully elucidate its properties and applications, the foundational chemical principles outlined in this guide provide a solid framework for its exploration and utilization in advancing scientific discovery.

References

-

Wikipedia. Photolabile protecting group. Wikipedia. Available at: [Link]

-

ResearchGate. New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. ResearchGate. Available at: [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-amino-2-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic Acid for Neuroscience Research

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, a crucial building block for photolabile "caged" compounds used in neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also the underlying chemical principles and strategic considerations for its successful application.

Introduction: The Significance of Spatiotemporal Control in Neuroscience

The intricate network of neurons in the brain communicates through chemical messengers known as neurotransmitters. To unravel the complexities of neural circuits, researchers require tools that can control the release of these neurotransmitters with high spatial and temporal precision.[1][2] Photolabile protecting groups, or "caging" groups, have emerged as indispensable tools for achieving this control.[3][4][5] These light-sensitive moieties are chemically attached to a bioactive molecule, rendering it inert until a flash of light cleaves the protecting group and releases the active compound.[6][7]

Glutamate is the primary excitatory neurotransmitter in the central nervous system and is central to processes like learning and memory.[1][8] "Caged" glutamate allows for its precise release, enabling the study of synaptic function and plasticity with unparalleled accuracy.[6][9] 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a key precursor in the synthesis of DMNB-caged glutamate (4,5-dimethoxy-2-nitrobenzyl-glutamate), a widely used photoactivatable glutamate derivative.[6] The 4,5-dimethoxy-2-nitrophenyl moiety provides favorable photophysical properties, including sensitivity to UV light for rapid and efficient uncaging.[4]

This guide will detail a reliable synthetic route to this important precursor, providing the necessary information for its preparation in a laboratory setting.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a multi-step process that begins with a commercially available starting material, 1,2-dimethoxybenzene. The overall strategy involves the introduction of a nitro group, followed by the construction of the amino acid side chain.

Caption: Overall synthetic workflow for 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each stage of the synthesis.

Step 1: Nitration of 1,2-Dimethoxybenzene

The initial step involves the electrophilic aromatic substitution of 1,2-dimethoxybenzene to introduce a nitro group at the 4-position. The two methoxy groups are ortho, para-directing, and the less sterically hindered para position is favored.

Reaction:

Caption: Nitration of 1,2-dimethoxybenzene.

Protocol:

-

To a cooled (0 °C) solution of 1,2-dimethoxybenzene in glacial acetic acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid, 1,2-dimethoxy-4-nitrobenzene, by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Expected Yield and Purity:

| Parameter | Value |

| Expected Yield | 85-95% |

| Purity (by NMR) | >98% |

Step 2: Friedel-Crafts Acylation

This step introduces an acetyl group to the nitrated intermediate, which will serve as a handle for further functionalization.

Reaction:

Caption: Friedel-Crafts acylation of 1,2-dimethoxy-4-nitrobenzene.

Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere, suspend aluminum chloride in a dry, non-polar solvent like dichloromethane.

-

Cool the suspension to 0 °C and slowly add acetyl chloride.

-

Add a solution of 1,2-dimethoxy-4-nitrobenzene in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.[10]

Expected Yield and Purity:

| Parameter | Value |

| Expected Yield | 70-80% |

| Purity (by HPLC) | >97% |

Subsequent Synthetic Steps: A Modular Approach

The conversion of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the final product can be achieved through various synthetic routes. A common and reliable method involves a sequence of bromination, amination, and a Strecker-like synthesis followed by hydrolysis.

Caption: Modular synthetic pathway from the ketone intermediate.

Detailed protocols for these subsequent steps can be adapted from established procedures for the synthesis of alpha-amino acids. [11]

Application in Neuroscience: The "Caging" of Glutamate

The synthesized 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid serves as a precursor to DMNB-caged glutamate. The caging process typically involves the esterification of the carboxyl group of glutamate with the 2-nitrobenzyl alcohol derivative of the synthesized amino acid.

The photochemistry of 2-nitrobenzyl compounds is well-established.[4] Upon absorption of a photon of UV light, an intramolecular rearrangement occurs, leading to the release of the "caged" molecule and the formation of a 2-nitrosobenzaldehyde byproduct. The reaction is rapid, occurring on a microsecond to millisecond timescale, allowing for the precise temporal control of glutamate release.[9]

Conclusion and Future Perspectives

The synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a critical enabling technology for neuroscience research. The ability to photochemically release glutamate with high spatiotemporal resolution has revolutionized the study of synaptic transmission and plasticity.[6] While DMNB-caged glutamate has been a workhorse in the field, ongoing research is focused on developing new caging groups with improved properties, such as two-photon absorption cross-sections for deeper tissue penetration and activation with visible light to minimize phototoxicity.[8][12] The synthetic principles outlined in this guide provide a solid foundation for the development of these next-generation neurochemical tools.

References

- Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells.Chem Commun (Camb). 2005 Aug 7:(29):3664-6.

- Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC.

- Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale.PNAS.

- Improved Synthesis of Caged Glutamate and Caging Each Functional Group.ACS Chemical Neuroscience. (2018-05-11).

- Improved Synthesis of Caged Glutamate and Caging Each Functional Group.

- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH.

- New photochemical tools for controlling neuronal activity - PMC - PubMed Central.

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central.

- Development of photolabile protecting groups and their application to the optochemical control of cell signaling.PubMed.

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

- Improved Synthesis of Caged Glutamate and Caging Each Functional Group.PubMed. (2018-11-21).

- An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History.Benchchem.

- Synthesis of Amino-Acid-Based Nitroalkenes.SciSpace. (2022-06-14).

Sources

- 1. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and fundamental physicochemical principles to predict its solubility behavior. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its aqueous solubility across a range of pH values is presented, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Aqueous Solubility

In the realm of drug discovery and development, the journey of a potential therapeutic agent from a promising chemical entity to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that govern this transition is aqueous solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, with its complex structure featuring both ionizable and aromatic moieties, presents an interesting case study for solubility analysis. Understanding and quantifying its solubility is paramount for formulation development, dosage form design, and the accurate interpretation of biological assay results.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (Molecular Formula: C₁₀H₁₂N₂O₆, Molecular Weight: 256.21 g/mol ) is central to its solubility characteristics.[1][2]

-

Amino Acid Backbone: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH₂) makes it an amino acid derivative. This imparts amphoteric properties, meaning it can act as both an acid and a base.

-

Aromatic Ring System: The substituted phenyl ring, with its two methoxy groups (-OCH₃) and a nitro group (-NO₂), significantly influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C₁₀H₁₂N₂O₆ | [1][2] |

| Molecular Weight | 256.21 g/mol | [1][2] |

| pKa (acidic) | ~1.63 (Predicted) | [1] |

| pKa (basic) | Not available | |

| XLogP3 | 1.9 (Predicted) | [2] |

Impact of Functional Groups on Solubility:

-

Amino and Carboxylic Acid Groups: These ionizable groups are the primary drivers of pH-dependent solubility. At different pH values, the molecule will exist as a cation, an anion, or a neutral zwitterion.

-

Methoxy Groups (-OCH₃): The two methoxy groups are generally considered to be electron-donating and can increase the electron density of the aromatic ring.[3][4] While they add some steric bulk, their ability to participate in hydrogen bonding with water molecules may have a modest positive impact on aqueous solubility.[5]

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence can influence the pKa of the other functional groups and contribute to the overall polarity of the molecule. The impact of a nitro group on solubility can be complex, as it can participate in hydrogen bonding but also increases the molecule's solid-state crystal lattice energy, which can decrease solubility.

The Critical Role of pH in Aqueous Solubility

The solubility of amino acids and their derivatives is profoundly influenced by the pH of the aqueous medium.[6][7][8][9] This is because the ionization state of the amino and carboxylic acid groups changes with pH.

-

Low pH (Acidic Conditions): At a pH below the pKa of the carboxylic acid group, both the amino and carboxylic acid groups will be protonated. The molecule will carry a net positive charge (cationic form), leading to increased electrostatic interactions with polar water molecules and thus, higher solubility.[10]

-

Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the net charge on the molecule is zero. The amino group is protonated (-NH₃⁺), and the carboxylic acid group is deprotonated (-COO⁻), forming a zwitterion. At this point, intermolecular electrostatic attractions between the zwitterions are maximized, leading to the lowest aqueous solubility.[8][10]

-

High pH (Basic Conditions): At a pH above the pKa of the amino group, the carboxylic acid group will be deprotonated, and the amino group will be in its neutral form. The molecule will carry a net negative charge (anionic form), again promoting solubility through interactions with water.[10]

Experimental Protocol for Determining Aqueous Solubility

To obtain precise and reliable solubility data for 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, a robust experimental protocol is essential. The following shake-flask method is a widely accepted and self-validating approach.

4.1. Materials and Equipment

-

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Buffer salts (e.g., phosphate, citrate, borate)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Analytical balance

-

pH meter

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and vials

4.2. Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a pH range from 2 to 10 (e.g., in 1 pH unit increments). Ensure the ionic strength of the buffers is consistent.

-

Sample Preparation: Accurately weigh an excess amount of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid into separate vials for each buffer solution. The key is to add enough solid so that undissolved material remains after equilibration, ensuring saturation.

-

Equilibration: Add a known volume of each buffer solution to the corresponding vial. Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved compound in the supernatant does not change over time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial. Immediately dilute the supernatant with the mobile phase to be used in the HPLC analysis to prevent precipitation. Perform serial dilutions to bring the concentration within the linear range of the calibration curve.

-

Quantification by HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Prepare a series of calibration standards of known concentrations of the compound.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each buffer solution by multiplying the determined concentration by the dilution factor.

-

Plot the solubility (in mg/mL or µg/mL) as a function of pH.

-

The pH at which the solubility is at its minimum corresponds to the isoelectric point (pI).

-

Conclusion and Future Directions

While direct experimental data for the aqueous solubility of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is not widely published, a thorough understanding of its chemical structure and the principles of pH-dependent solubility allows for a strong predictive framework. The amphoteric nature of the molecule, dictated by its amino and carboxylic acid groups, will undoubtedly make its solubility highly dependent on the pH of the aqueous environment, with minimum solubility expected at its isoelectric point. The provided experimental protocol offers a robust and reliable method for researchers to generate the precise solubility data necessary to advance their research and development efforts. Future work should focus on the experimental determination of this compound's solubility profile and the investigation of formulation strategies to enhance its solubility if required for therapeutic applications.

References

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link][6]

-

Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(29), 9646–9656. [Link][7]

-

Lee, H. Y., Lee, J. H., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 141-146. [Link][8]

-

Klamt, A., & Eckert, F. (2000). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 39(9), 3514–3520. [Link][9]

-

Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link][10]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link][5]

-

ACS Publications. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(5), 2686–2697. [Link][11]

-

Taylor & Francis Online. (2021). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Polycyclic Aromatic Compounds, 41(5), 985-998. [Link][12]

-

ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link][3]

-

National Institutes of Health. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(8), 755–760. [Link][13]

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link][14]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link][15]

Sources

- 1. AMINO-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID CAS#: 241155-20-4 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Methoxy group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Safe Handling of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic Acid

Executive Summary

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, also known as 4,5-dimethoxy-2-nitrophenylglycine, is a specialized chemical compound frequently utilized in advanced biochemical and synthetic chemistry applications, notably as a photolabile or "caged" amino acid. Its utility in controlling biological processes with light demands a thorough understanding of its specific safety and handling requirements. This guide provides an in-depth, technically-focused protocol for researchers, scientists, and drug development professionals. It outlines the compound's hazard profile, requisite engineering controls, personal protective equipment (PPE), and procedures for safe handling, storage, and emergency response, grounded in authoritative safety data.

Compound Identification and Properties

Proper identification is the foundation of chemical safety. This compound is known by several names and may be associated with multiple CAS numbers, a critical detail for accurate record-keeping and safety data retrieval.

| Property | Value | Source |

| Chemical Name | 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | N/A |

| Synonyms | (±)-α-Amino-4,5-dimethoxy-2-nitro-benzeneacetic acid; 4,5-Dimethoxy-2-nitrophenylglycine | [1] |

| CAS Number | 241155-20-4; 889650-13-1 (Note: Multiple CAS numbers may exist) | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₆ | [2] |

| Molecular Weight | 256.21 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Key Reactivity | Decomposes on exposure to light. | [1] |

Hazard Identification and GHS Classification

Based on authoritative Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary risks are associated with direct contact.

-

GHS Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Toxicological Profile:

The causality behind these classifications stems from the compound's chemical structure, which can interact with and disrupt epithelial tissues upon direct contact, leading to an inflammatory response perceived as irritation.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by rigorous use of PPE.

Engineering Controls

The primary engineering control is to handle the compound within a certified chemical fume hood . This is non-negotiable, especially when handling the powdered form or preparing solutions. The fume hood's constant airflow prevents the inhalation of fine dust particles and contains any potential spills. The laboratory should also be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for its compatibility with the specific hazards.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1] |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact, preventing irritation.[1] Gloves must be inspected before use and changed immediately if contaminated. |

| Skin/Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing and incidental skin exposure.[1] |

| Respiratory Protection | Not typically required if handled within a fume hood. | If weighing large quantities outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. |

Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a self-validating workflow for a common laboratory task involving this compound. The causality for each step is explained to reinforce safe practices.

Workflow Diagram: Weighing and Dissolving the Compound

Caption: Standard workflow for safely weighing and preparing a solution.

Step-by-Step Methodology

-

Preparation:

-

Verify that the chemical fume hood has a valid certification and is functioning correctly.

-

Don all required PPE: lab coat, nitrile gloves, and safety glasses.[1]

-

Assemble all necessary equipment (spatula, weigh paper/boat, receiving vessel, solvent) and place it within the fume hood to minimize movement in and out of the containment area.

-

-

Weighing and Transfer:

-

Tare the analytical balance with the weigh boat inside the fume hood.

-

Slowly and carefully transfer the desired amount of the solid compound to the weigh boat. Avoid creating airborne dust.

-

Record the mass, then carefully transfer the weighed solid into the designated receiving vessel.

-

-

Solubilization:

-

Add the desired solvent to the vessel containing the compound.

-

Cap the vessel and mix gently (e.g., by vortexing or swirling) until the solid is fully dissolved.

-

-

Cleanup:

-

Decontaminate the spatula with an appropriate solvent and wipe dry.

-

Dispose of the used weigh boat and any contaminated wipes into a designated solid chemical waste container.

-

Wipe down the work surface inside the fume hood.

-

Remove PPE, disposing of gloves in the appropriate waste stream.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

Accidental Release Measures

For any spill, evacuate non-essential personnel and ensure the area is well-ventilated. Do not attempt cleanup without appropriate PPE.

-

Minor Spill (Solid):

-

Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the material into a designated chemical waste container. Avoid generating dust.

-

Wipe the spill area with a damp cloth, and dispose of the cloth in the waste container.

-

-

Minor Spill (Liquid/Solution):

-

Absorb the spill with an inert absorbent material.

-

Collect the saturated absorbent into a chemical waste container.

-

Clean the spill area with an appropriate solvent or detergent.

-

Diagram: Spill Response Decision Flow

Caption: Decision workflow for responding to an accidental spill.

First Aid Measures

Immediate and appropriate first aid is critical to mitigate harm from exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation persists, get medical advice.[1]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[1]

-

If Swallowed: Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is known to decompose upon exposure to light, so it must be stored in a light-proof or amber container.[1]

-

Disposal: All waste, including the compound itself, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not allow the product to enter drains.[1]

References

Sources

quantum yield of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid uncaging

An In-depth Technical Guide to the Uncaging Quantum Yield of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid

Introduction: Illuminating Biology with Caged Compounds

The ability to initiate biological processes with high spatiotemporal precision is a cornerstone of modern chemical biology and neuroscience. "Caged compounds" are powerful tools that enable this control.[1] These are biologically active molecules rendered inert by a covalently attached, photolabile protecting group (PPG), often referred to as a "cage".[2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a process known as "uncaging".[1][2] This technique allows researchers to control the concentration of signaling molecules, such as neurotransmitters or ions, at specific locations and times.[1][3]

Among the most widely used PPGs is the ortho-nitrobenzyl group and its derivatives.[1][4] The compound of interest, 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid , belongs to this class. The 4,5-dimethoxy-2-nitrophenyl (DMNB) moiety is a popular choice due to its enhanced light absorption properties at longer, less phototoxic wavelengths compared to the parent nitrobenzyl group.[4][5]

The efficiency of the uncaging process is quantified by its quantum yield (Φ) . The quantum yield is defined as the ratio of the number of molecules that undergo a specific event (in this case, uncaging) to the number of photons absorbed by the system.[6][7] A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical reaction, which is critical for minimizing light exposure and potential photodamage to biological samples.[2][8] This guide provides a comprehensive overview of the photochemical mechanism of DMNB-based uncaging, the factors influencing its quantum yield, and a detailed protocol for its experimental determination.

The Photochemical Uncaging Mechanism

The photorelease from ortho-nitrobenzyl-based cages is a well-studied, multi-step process.[4] While seemingly instantaneous on a biological timescale, the underlying mechanism involves several rapid photochemical and thermal reactions.

-

Photoexcitation: The process begins with the absorption of a photon by the nitroaromatic chromophore, promoting the molecule to an excited singlet state (S₁).[4]

-

Intramolecular Hydrogen Transfer: In the excited state, a rapid intramolecular hydrogen transfer occurs from the benzylic carbon (the carbon linking the cage to the active molecule) to one of the oxygen atoms of the ortho-nitro group. This forms a transient intermediate known as an aci-nitro species.[4]

-

Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a series of electronic and atomic rearrangements. This culminates in the cleavage of the benzylic carbon-oxygen bond, liberating the caged molecule (in this case, an amino acid derivative).[1]

-

Byproduct Formation: Concurrently, the nitro group is transformed into a nitroso group, resulting in the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[1] A proton is also released during this process, which necessitates the use of well-buffered solutions in biological experiments.[1]

Caption: Photochemical pathway for uncaging of ortho-nitrobenzyl compounds.

Quantum Yield (Φ): A Measure of Photochemical Efficiency

The quantum yield (Φ) is the single most important parameter for describing the efficiency of a photochemical reaction.[6][9] For an uncaging reaction, it is calculated as:

Φ = (Number of molecules uncaged) / (Number of photons absorbed)

A quantum yield of 1 (or 100%) would imply perfect efficiency, where every absorbed photon leads to an uncaging event.[9] In practice, Φ is always less than 1 because the excited state can decay through non-productive pathways, such as internal conversion (heat loss) or fluorescence, which compete with the desired photochemical reaction.[6][9][10] For many common nitrobenzyl-caged compounds, quantum yields are typically in the range of 0.01 to 0.1, although newer cages have been developed with significantly higher efficiencies.[8][11]

The overall effectiveness of a caged compound depends not only on its quantum yield but also on its ability to absorb light at the uncaging wavelength, which is described by its molar extinction coefficient (ε). The product of these two values, ε·Φ , is known as the uncaging cross-section or photochemical efficiency, and it provides a more complete measure of a compound's performance.[2][12]

Factors Influencing Uncaging Quantum Yield

The quantum yield is not an immutable property of a molecule but can be significantly influenced by a variety of factors.[9][10] Understanding these dependencies is crucial for optimizing uncaging experiments.

-

Wavelength of Irradiation: The quantum yield can be wavelength-dependent.[9][13] While uncaging is possible across a range of the compound's absorption spectrum, the efficiency may vary. It is essential to determine the quantum yield at the specific wavelength that will be used in the experiment (e.g., 365 nm or 405 nm laser lines).[5][14]

-

Solvent Environment: The polarity and viscosity of the solvent can affect the stability of the excited state and the various intermediates in the photochemical pathway.[6][10] For instance, protic solvents like water can influence the rates of proton transfer steps. Therefore, quantum yield should be measured in a solvent that mimics the experimental conditions (e.g., physiological buffer).

-

Temperature: Temperature can influence the rates of the thermal rearrangement steps that follow photoexcitation and can also affect the rates of competing non-radiative decay processes.[10][13] Most uncaging experiments are performed at room or physiological temperature, and the reported quantum yield should specify the temperature of measurement.

-

Molecular Structure: Even small modifications to the chromophore or the leaving group can have a profound impact on the quantum yield.[9] For example, the addition of electron-donating methoxy groups in the DMNB cage (compared to the parent nitrobenzyl cage) red-shifts the absorption spectrum and can influence the excited-state dynamics.[4]

-

Presence of Quenchers: Other molecules in the solution can interact with the excited state of the caged compound and deactivate it before the photochemical reaction can occur, a process known as quenching.[10] This reduces the quantum yield.

Experimental Determination of Quantum Yield

The quantum yield of an uncaging reaction is typically determined using the comparative method .[7][15][16] This involves irradiating the sample of interest and a chemical actinometer (a compound with a well-characterized and known quantum yield) under identical conditions. By comparing the rate of reaction of the sample to that of the actinometer, the unknown quantum yield can be calculated.

Core Principle

The principle relies on the fact that under optically dilute conditions (Absorbance < 0.1) and identical irradiation geometry, the fraction of incident light absorbed by the sample and the actinometer is proportional to their respective absorbances. The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (kₓ / kₛₜ) * (Aₛₜ / Aₓ)

Where:

-

Φₛₜ is the known quantum yield of the standard actinometer.

-

kₓ and kₛₜ are the rates of reaction (e.g., change in concentration over time) for the sample and standard, respectively.

-

Aₓ and Aₛₜ are the absorbances of the sample and standard at the irradiation wavelength.

Experimental Workflow Diagram

Caption: Workflow for determining uncaging quantum yield via the comparative method.

Detailed Step-by-Step Protocol

This protocol describes the determination of the uncaging quantum yield using potassium ferrioxalate as a chemical actinometer, a standard choice for the UV-A range.

Materials:

-

Spectrophotometer (UV-Vis)

-

Fluorometer cuvettes (quartz)

-

Monochromatic light source (e.g., laser or filtered lamp at 365 nm) with a stable power output

-

Stirring plate and small magnetic stir bars

-

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (Sample X)

-

Potassium ferrioxalate (Actinometer Standard)

-

Sulfuric acid (0.1 M)

-

Phenanthroline solution

-

Sodium acetate buffer

-

Appropriate experimental buffer (e.g., PBS, pH 7.4)

Procedure:

-

Actinometer Preparation:

-

Prepare a solution of potassium ferrioxalate in 0.1 M H₂SO₄. The concentration should be chosen to have an absorbance of >2 at the irradiation wavelength to ensure near-total light absorption.

-

-

Sample Preparation:

-

Prepare a stock solution of your caged compound (Sample X) in the desired experimental buffer.

-

Prepare a working solution with an absorbance between 0.05 and 0.1 at the irradiation wavelength to ensure uniform irradiation and minimize inner filter effects.

-

-

Irradiation:

-

Place a cuvette containing the actinometer solution in the irradiation setup. Ensure the light beam passes through the solution. Stir continuously.

-

Irradiate for a defined period (e.g., 60 seconds). The time should be short enough to ensure less than 10% conversion to prevent product absorption from interfering.

-

Immediately after, replace the actinometer with a cuvette containing your sample solution (Sample X).

-

Irradiate the sample under identical conditions (same position, same irradiation time, same stirring rate).

-

-

Actinometer Analysis (Quantifying Photons):

-

Take an aliquot of the irradiated actinometer solution and an aliquot of a non-irradiated (dark) control.

-

Add phenanthroline solution and sodium acetate buffer. This complexes with the Fe²⁺ ions produced during photolysis to form a colored complex.

-

Measure the absorbance of the colored complex at its λₘₐₓ (~510 nm).

-

Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl). This value is directly proportional to the number of photons absorbed by the actinometer solution.

-

-

Sample Analysis (Quantifying Uncaging):

-

Measure the UV-Vis spectrum of the irradiated sample solution.

-

The uncaging reaction can be quantified in two ways:

-

By decrease in starting material: Monitor the decrease in absorbance at the λₘₐₓ of the caged compound.

-

By increase in product: If the released molecule or the nitroso byproduct has a distinct absorption peak, monitor its increase.

-

-

Calculate the change in the number of moles of the caged compound using the change in absorbance and its known extinction coefficient.

-

-

Calculation of Quantum Yield:

-

Calculate the rate of reaction for both the actinometer (moles of Fe²⁺ / time) and the sample (moles uncaged / time).

-

Use the comparative quantum yield formula mentioned previously. Since the actinometer was prepared to be optically dense, the term (Aₛₜ / Aₓ) simplifies, and the calculation focuses on the ratio of moles reacted, adjusted for the fraction of light absorbed by the sample. A more rigorous treatment would use the full equation.

-

Data Presentation and Interpretation

For a comprehensive evaluation, key photochemical parameters should be summarized. While the specific quantum yield for 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid must be determined experimentally, the table below shows values for structurally related and commonly used caged glutamates to provide context for expected results.

| Caged Compound | λₘₐₓ (nm) | ε at λₘₐₓ (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Uncaging Efficiency (ε·Φ) | Reference |

| MNI-Glutamate | ~336 | ~4,500 | 0.065 - 0.085 | ~340 | [8] |

| CDNI-Glutamate | ~350 | ~18,000 | ~0.5 | ~9,000 | [8] |

| DMNB-caged ether | ~350 | ~5,400 | Varies | Varies | [1][4] |

Note: Values can vary depending on the specific leaving group and experimental conditions.

Conclusion

The quantum yield is a critical parameter that dictates the efficiency and practicality of using a caged compound like 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid in biological research. A high quantum yield allows for effective uncaging with lower light doses, thereby minimizing phototoxicity and preserving the integrity of the biological system under investigation.[5] The DMNB caging moiety is designed for improved light absorption, and a precise determination of its uncaging quantum yield is essential for its validation and optimal application.[4] The comparative method, using a well-characterized chemical actinometer, provides a robust and accessible means for researchers to perform this crucial measurement, enabling the confident application of this powerful tool for the optical control of biological processes.

References

- Fiveable.

- Filo. Discuss the factors affecting quantum yield in photochemical reactions... Published January 30, 2025.

- Studylib. EXTINCTION AND QUANTUM YIELD.

- Ellis-Davies GCR. Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Wieboldt R, Gee KR, Niu L, Hess GP. Photolabile Precursors of Glutamate: Synthesis, Photochemical Properties, and Activation of Glutamate Receptors on a Microsecond Time Scale. Biochemistry. 1994.

- Hagen V, Frings S, Bendig J, et al. Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters.

- Wikipedia. Quantum yield.

- Ellis-Davies GCR.

- ResearchGate. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Request PDF.

- Zito Lab. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines.

- The Royal Society of Chemistry.

- YouTube. (ENGLISH) QUANTUM YIELD REASONS FOR HIGH LOW PRIMARY SECONDARY PROCESS FACTORS AFFECT QUANTUM YIELD. Published May 21, 2021.

- Plymouth Marine Science Electronic Archive (PlyMSEA). Flash photolysis of caged compounds.

- Laimgruber S, Schachenmayr H, Schmidt B, et al. Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A. 2014.

- Papagiakoumou E, Emiliani V, Schultz C, et al. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods. 2009.

- Schulte AM, Schoenmakers L, van den Heuvel M, et al. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting.

- ResearchGate.

- Bywalez W, Rost BR, Tulusan KAM, et al. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience. 2017.

- Schulte AM, Schoenmakers L, van den Heuvel M, et al. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group.

- Benchchem. Application Notes and Protocols for Measuring the Quantum Yield of Luminescent Cadmium Compounds. Published November 2025.

- ResearchGate.

- Blanc A, Bochet CG. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. 2002.

- MDPI. BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence.

- JASCO Global. Fluorescence quantum yield measurement. Published March 10, 2021.

- Jäschke A, Aemissegger A, Grote A, et al. Four Levels of Wavelength-Selective Uncaging for Oligonucleotides. Organic Letters. 2013.

Sources

- 1. plymsea.ac.uk [plymsea.ac.uk]

- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. jasco-global.com [jasco-global.com]

- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Discuss the factors affecting quantum yield in photochemical reactions... [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. arep.med.harvard.edu [arep.med.harvard.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

The Advent of Nitroindolinyl Caged Compounds: A Technical Guide to Their Discovery, Evolution, and Application

This guide provides an in-depth exploration of nitroindolinyl-based caged compounds, from their conceptual origins to their sophisticated applications in modern research. We will delve into the historical context that necessitated their development, the chemical intricacies of their synthesis and function, and the practical methodologies for their use, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Genesis of Photoremovable Protecting Groups: A Quest for Spatiotemporal Control

The ability to initiate biological processes with high precision in space and time is a cornerstone of modern biological inquiry. "Caged compounds," biologically inert molecules that release an active effector upon photolysis, have been instrumental in achieving this control.[1] The foundational work in this field revolved around ortho-nitrobenzyl (o-NB) derivatives, which, while groundbreaking, presented limitations such as slow release kinetics and susceptibility to hydrolysis.[2] This set the stage for the development of a new class of caging groups that could offer greater stability and faster release rates, essential for studying rapid biological phenomena like synaptic transmission.

The Emergence of the 7-Nitroindolinyl Cage: A Paradigm Shift in Photolysis

In 1999, a significant advancement came from the laboratory of Corrie and co-workers with the introduction of the 7-nitroindolinyl (NI) caging group.[2] This novel scaffold demonstrated remarkable resistance to hydrolysis at physiological pH, a critical improvement over its predecessors.[2][3] The initial application of this technology to cage L-glutamate, the primary excitatory neurotransmitter in the brain, provided neuroscientists with a tool to probe synaptic function with unprecedented temporal resolution.[4][5]

The Methoxy-Substituted Successor: MNI-Caged Compounds

Building on the success of the NI cage, further chemical modifications led to the development of 4-methoxy-7-nitroindolinyl (MNI) caged compounds. The addition of a methoxy group at the 4-position of the nitroindoline core significantly enhanced the photochemical efficiency.[6] MNI-caged L-glutamate, for instance, is approximately 2.5 times more efficient at releasing L-glutamate upon photolysis than the original NI-caged version.[5][6] This heightened efficiency, coupled with rapid photolysis (half-times ≤ 0.26 ms), solidified the MNI cage as a gold standard for many applications, particularly in neuroscience.[4][5]

The Chemistry of Nitroindolinyl Cages: Synthesis and Photolysis Mechanism

The synthesis of nitroindolinyl-caged compounds typically involves the coupling of a 7-nitroindoline derivative with the bioactive molecule of interest. The general workflow comprises the activation of a carboxylic acid on the nitroindoline moiety, followed by its reaction with an amine or hydroxyl group on the target molecule to form a stable amide or ester linkage.[3]

General Synthesis Workflow

The synthesis of a caged compound using a nitroindoline derivative can be conceptualized in the following stages:

Caption: General workflow for the synthesis of nitroindolinyl-caged compounds.

Mechanism of Photolysis

Upon absorption of a photon, the 7-nitroindoline moiety undergoes a series of intramolecular rearrangements, leading to the cleavage of the bond linking the cage to the bioactive molecule. This process is rapid and efficient, resulting in the release of the active compound and the formation of a nitrosoindole byproduct.[7][8] The photolysis is typically initiated by near-UV light, and for MNI-caged compounds, two-photon excitation in the near-infrared spectrum is also highly effective.[9][10]

Caption: Simplified mechanism of photolysis for nitroindolinyl-caged compounds.

Photochemical and Pharmacological Properties: A Comparative Analysis

The choice between different nitroindolinyl cages depends on the specific experimental requirements. The following table summarizes the key properties of NI- and MNI-caged glutamate, two of the most widely used caged neurotransmitters.

| Property | 7-Nitroindolinyl (NI)-Caged Glutamate | 4-Methoxy-7-nitroindolinyl (MNI)-Caged Glutamate |

| Photolysis Efficiency | Lower | Higher (approx. 2.5x that of NI-caged glutamate)[5][6] |

| Release Half-Time | < 0.26 ms[4][5] | < 0.26 ms[4][5] |

| Hydrolytic Stability | High[4] | High[5] |

| Two-Photon Cross-Section | Not typically used for 2P | 0.06 GM at 730 nm[6] |

| Pharmacological Inertness | Generally inert at glutamate receptors[4][5] | Generally inert at glutamate receptors[5] |

| Off-Target Effects | Antagonism of GABA-A receptors at high concentrations[4][6] | Antagonism of GABA-A receptors at high concentrations[6][11] |

Applications in Research and Drug Development

Nitroindolinyl-caged compounds have become indispensable tools in various fields, most notably in neuroscience.

Neuroscience: Mapping Neural Circuits and Synaptic Function

The rapid release kinetics of nitroindolinyl-caged neurotransmitters like glutamate and GABA have enabled researchers to mimic synaptic transmission with high fidelity.[4][5] Two-photon uncaging of MNI-glutamate at individual dendritic spines has been particularly transformative, allowing for the precise mapping of glutamate receptor distribution and the study of synaptic plasticity.[2][6]

Cell Biology: Probing Intracellular Signaling Pathways

Beyond neuroscience, nitroindolinyl cages have been employed to study a wide range of cellular processes. For instance, the photoliberation of caged second messengers or other signaling molecules allows for the investigation of their downstream effects with precise temporal control. While the caging of calcium chelators with nitroindolinyl groups has shown some limitations, the underlying principles continue to drive the development of novel caged compounds for controlling ion concentrations.[7][12]

Experimental Protocols: A Practical Guide

The following are generalized protocols for the synthesis and application of nitroindolinyl-caged compounds. Specific parameters may require optimization based on the molecule being caged and the experimental setup.